N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide
Overview
Description
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide: is an organic compound that features a pyrazole ring substituted with tert-butyl and methyl groups, and an acetamide moiety with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by reacting tert-butylhydrazine hydrochloride with 3-aminocrotononitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to form 1-tert-butyl-3-methyl-1H-pyrazole-5-amine .
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Acylation: : The pyrazole amine is then acylated with 2-chloroacetyl chloride in the presence of a base like triethylamine. This reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield of the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chlorine atom in the acetamide moiety can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace the chlorine atom to form various derivatives.
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Oxidation and Reduction: : The pyrazole ring and the acetamide moiety can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions (room temperature to 60°C) to achieve substitution at the chlorine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the pyrazole ring, although care must be taken to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the acetamide moiety or the pyrazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted acetamide derivative, while oxidation of the pyrazole ring could lead to pyrazole N-oxides.
Scientific Research Applications
Chemistry
In chemistry, N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating libraries of compounds for screening in various applications.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides. Its ability to undergo various chemical reactions makes it a versatile precursor for creating active ingredients in these products.
Mechanism of Action
The mechanism by which N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific modifications made to the compound and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-N’-methylurea: This compound is structurally similar but contains a urea moiety instead of an acetamide group.
1-tert-Butyl-3-methyl-1H-pyrazole-5-amine: This is a precursor in the synthesis of N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide and lacks the acetamide moiety.
Uniqueness
This compound is unique due to its combination of a pyrazole ring with a tert-butyl group and a chloroacetamide moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-7-5-8(12-9(15)6-11)14(13-7)10(2,3)4/h5H,6H2,1-4H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACKDXVGYVHUJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCl)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152687 | |
Record name | Acetamide, 2-chloro-N-[1-(1,1-dimethylethyl)-3-methyl-1H-pyrazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311313-75-3 | |
Record name | Acetamide, 2-chloro-N-[1-(1,1-dimethylethyl)-3-methyl-1H-pyrazol-5-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-[1-(1,1-dimethylethyl)-3-methyl-1H-pyrazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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